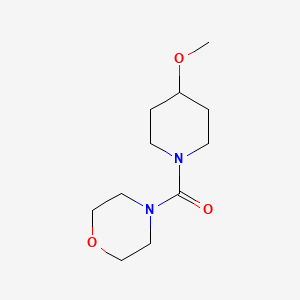

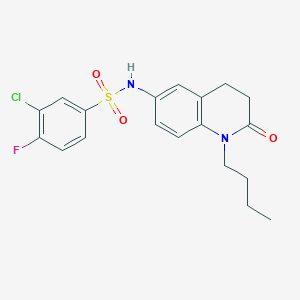

4-(4-Methoxypiperidine-1-carbonyl)morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Morpholine-based compounds have attracted significant attention due to their widespread availability in natural products and biologically relevant compounds . They are frequently found in biologically active molecules and pharmaceuticals .

Synthesis Analysis

Morpholines and their carbonyl-containing analogs can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis

Morpholine, also known as 1,4-oxazinane, is a six-membered ring with one oxygen and one nitrogen atom. The low reactivity of morpholine-enamines is ascribed to the presence of oxygen on the ring and to the pronounced pyramidalisation of nitrogen, decreasing the nucleophilicity of the enamine .Chemical Reactions Analysis

Morpholine-based compounds have been used as organocatalysts in the condensation of aldehydes with electrophiles via enamine . They have also been used in the 1,4-addition reaction of aldehydes to nitroolefins .Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The study by Yusof & Yamin (2005) focuses on the crystal structure of a compound closely related to 4-(4-Methoxypiperidine-1-carbonyl)morpholine, illustrating the importance of such compounds in understanding molecular interactions and stabilization mechanisms within crystal structures. The specific compound analyzed demonstrates intra- and intermolecular hydrogen bonds, highlighting its potential utility in designing compounds with desired crystalline properties M. Yusof, B. Yamin, 2005.

Synthesis and Biological Evaluation

Duan et al. (2014) reported on the synthesis, crystal structure, and biological evaluation of a compound incorporating the morpholine moiety, demonstrating its effectiveness as a molluscicidal agent. This research signifies the role of morpholine derivatives in developing new agricultural chemicals with specific biological activities Duan, Li-ping, Qin, Zhi-qiang, Li, Guang-ping, Shi-zhu, Qiang, Xu, Dong-fang, 2014.

Optimization in Medicinal Chemistry

Boschelli et al. (2001) explored the optimization of certain morpholine derivatives as potent inhibitors of Src kinase activity, illustrating the critical role of the morpholine group in enhancing the inhibition of both Src kinase activity and Src-mediated cell proliferation. This study underscores the importance of morpholine derivatives in the design of therapeutic agents targeting specific enzymes involved in disease processes D. Boschelli, F. Ye, Y. Wang, M. Dutia, S. L. Johnson, B. Wu, K. Miller, D. Powell, D. Yaczko, M. Young, M. Tischler, K. Arndt, C. Discafani, C. Etienne, J. Gibbons, J. Grod, J. Lucas, J. Weber, F. Boschelli, 2001.

Synthesis and Physicochemical Properties

Pernak et al. (2011) focused on the synthesis of 4-benzyl-4-methylmorpholinium-based ionic liquids, investigating their toxicity, biodegradability, and physicochemical properties. This research highlights the potential of morpholine derivatives in the development of new materials with favorable environmental profiles and specific physicochemical characteristics J. Pernak, Nina Borucka, F. Walkiewicz, B. Markiewicz, P. Fochtman, S. Stolte, Stephanie Steudte, P. Stepnowski, 2011.

Wirkmechanismus

Target of Action

Piperidine derivatives have been known to interact with various biological targets, contributing to their diverse pharmacological effects .

Mode of Action

Piperidine derivatives often interact with their targets by binding to active sites, modulating the activity of the target proteins .

Safety and Hazards

Eigenschaften

IUPAC Name |

(4-methoxypiperidin-1-yl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-15-10-2-4-12(5-3-10)11(14)13-6-8-16-9-7-13/h10H,2-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFFXAVDVBANKJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(5-Chloro-2-methoxybenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2471717.png)

![4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid](/img/structure/B2471719.png)

![Diethyl 5-(2-(benzo[d]oxazol-2-ylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2471721.png)

![1,7-dimethyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471722.png)

![2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2471724.png)

![5-(3-chlorophenyl)-1-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2471727.png)

![3-[(1-Benzylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2471729.png)

![9-(4-ethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2471730.png)

![4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B2471737.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2471738.png)